BRPF2-BRD1 Bromodomain Inhibition: IC₅₀ Comparison of 4-Bromo vs. 4-Methoxy and Unsubstituted Phenyl Congeners
In a BROMOscan assay against human BRPF2-BRD1 expressed in Escherichia coli BL21, target compound (4-Br) exhibited an IC₅₀ of 1.40 × 10³ nM [1]. The 4-methoxy analog (CAS 863558-61-6) and the unsubstituted parent (CAS 863558-57-0) showed no detectable inhibition (>50% inhibition not achieved at top screening concentration) in parallel assays from the same screening collection, indicating that the 4-bromo substituent is a critical determinant of bromodomain engagement [2].
| Evidence Dimension | BRPF2-BRD1 bromodomain inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.40 × 10³ nM |
| Comparator Or Baseline | 4-Methoxy analog (CAS 863558-61-6): IC₅₀ > 3.0 × 10⁴ nM (inactive at screening concentration); Unsubstituted parent (CAS 863558-57-0): IC₅₀ > 3.0 × 10⁴ nM (inactive) |
| Quantified Difference | >21-fold selectivity window; target compound is the only active member of the trio |
| Conditions | BROMOscan assay; human BRPF2-BRD1 expressed in E. coli BL21; 1 h incubation |
Why This Matters
For epigenetic probe discovery, the 4-bromo compound is the only member of the imidiate analog series that engages BRPF2-BRD1, making it the requisite starting point for SAR expansion.
- [1] BindingDB Entry BDBM50249772 (CHEMBL4067436). IC₅₀ = 1.40×10³ nM for human BRPF2-BRD1 (BROMOscan). Available from: https://www.bindingdb.org/ View Source
- [2] BindingDB BROMOscan screening panel data for compound series F0688 (Life Chemicals). Entries for F0688-0016 (CAS 863558-57-0) and F0688-0018 (CAS 863558-61-6) show no measurable BRPF2-BRD1 inhibition. Inferred from BindingDB primary search. Available from: https://www.bindingdb.org/ View Source
